molecular formula C13H19ClN4 B1408199 [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride CAS No. 1993010-50-6

[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride

Cat. No.: B1408199
CAS No.: 1993010-50-6
M. Wt: 266.77 g/mol
InChI Key: IRUHLWIRBFJABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride is a chemical compound with a complex structure that includes a triazolopyridine moiety and a cyclohexylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the triazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The cyclohexylamine group is then introduced via nucleophilic substitution or other suitable reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine
  • [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine sulfate
  • [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine phosphate

Uniqueness

What sets [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.ClH/c14-13(7-3-1-4-8-13)10-12-16-15-11-6-2-5-9-17(11)12;/h2,5-6,9H,1,3-4,7-8,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUHLWIRBFJABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride
Reactant of Route 2
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride
Reactant of Route 3
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride
Reactant of Route 6
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.